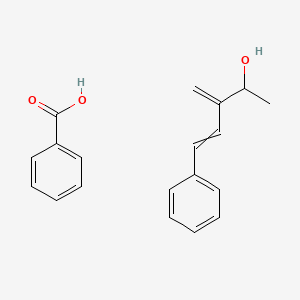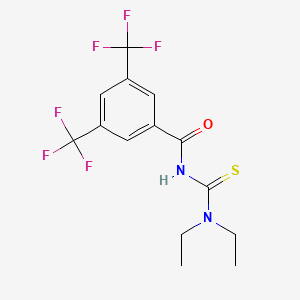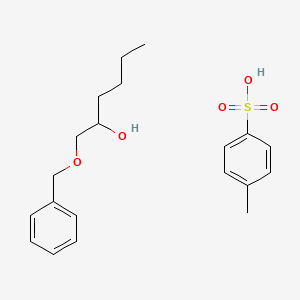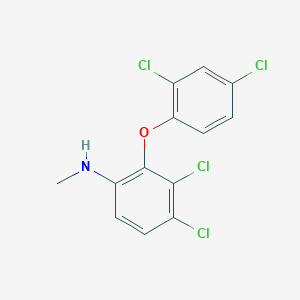![molecular formula C23H22O2S B14206265 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene CAS No. 842114-38-9](/img/structure/B14206265.png)
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene is an organic compound with a complex structure It is characterized by the presence of two 4-methylphenyl groups attached to a vinyl group, and a methylsulfonyl group attached to a benzene ring
准备方法
The synthesis of 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced sulfonyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(methylsulfonyl)benzene: This compound has a simpler structure with only one methylsulfonyl group attached to a benzene ring.
1,4-Bis(2-methylstyryl)benzene: This compound features two 2-methylstyryl groups attached to a benzene ring, but lacks the methylsulfonyl group.
The uniqueness of this compound lies in its combination of the vinyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
842114-38-9 |
|---|---|
分子式 |
C23H22O2S |
分子量 |
362.5 g/mol |
IUPAC 名称 |
1-methyl-4-[1-(4-methylphenyl)-2-(4-methylsulfonylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C23H22O2S/c1-17-4-10-20(11-5-17)23(21-12-6-18(2)7-13-21)16-19-8-14-22(15-9-19)26(3,24)25/h4-16H,1-3H3 |
InChI 键 |
RAQUSUKRSYUEMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)

![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)

![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)

![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)

